molecular formula C5H3BrINO B1524753 6-Bromo-5-iodopyridin-3-OL CAS No. 697300-70-2

6-Bromo-5-iodopyridin-3-OL

Cat. No.: B1524753
CAS No.: 697300-70-2
M. Wt: 299.89 g/mol
InChI Key: SWETXSHOZHMDJB-UHFFFAOYSA-N
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Description

6-Bromo-5-iodopyridin-3-OL (CAS: 697300-70-2) is a halogenated pyridine derivative with the molecular formula C₅H₃BrINO and a molecular weight of 299.89 g/mol . This compound features a hydroxyl group at the 3-position of the pyridine ring, with bromine and iodine substituents at the 6- and 5-positions, respectively. The presence of two heavy halogens (Br and I) imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Storage recommendations specify sealing the compound in a dry environment at 2–8°C to ensure stability .

Properties

IUPAC Name

6-bromo-5-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrINO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWETXSHOZHMDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699617
Record name 6-Bromo-5-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697300-70-2
Record name 6-Bromo-5-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-iodopyridin-3-OL typically involves halogenation reactions of pyridine derivatives. One common method is the direct halogenation of pyridine using bromine and iodine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale halogenation reactions with stringent control over reaction parameters to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-iodopyridin-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of 6-Bromo-5-iodopyridine-3-one.

  • Reduction: Formation of 6-Bromo-5-iodopyridin-3-amine.

  • Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-5-iodopyridin-3-OL is utilized in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-5-iodopyridin-3-OL exerts its effects depends on its specific application. In biochemical assays, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would vary based on the biological system under study.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues with Halogen Substitutions

The following table compares 6-Bromo-5-iodopyridin-3-OL with structurally related pyridine derivatives differing in halogen type, position, or additional functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Positions Key Properties/Applications Reference
This compound C₅H₃BrINO 299.89 697300-70-2 5-I, 6-Br, 3-OH High halogen density for cross-coupling reactions
5-Bromo-3-iodopyridin-2-ol C₅H₃BrINO 299.89 Not specified 5-Br, 3-I, 2-OH Isomeric differences affect reactivity in Suzuki couplings
5-Bromo-2-iodopyridin-3-ol C₅H₃BrINO 299.89 Not specified 5-Br, 2-I, 3-OH Steric hindrance reduces nucleophilic substitution rates
6-Bromo-3-pyridinol C₅H₄BrNO 173.997 55717-40-3 6-Br, 3-OH Simpler structure; used in agrochemical synthesis
5-Bromo-6-fluoropyridin-3-ol C₅H₃BrFNO 207.99 186593-54-4 5-Br, 6-F, 3-OH Fluorine enhances metabolic stability in drug candidates
5-Bromo-2-chloro-pyridin-3-ol C₅H₃BrClNO 208.44 Not specified 5-Br, 2-Cl, 3-OH Chlorine improves electrophilicity in SNAr reactions

Functional Group Variations

  • 6-Amino-5-bromopyridin-3-ol (C₅H₅BrN₂O, MW: 189.01): The amino group at the 6-position enhances hydrogen-bonding capacity, making it suitable for coordination chemistry or kinase inhibitor design .
  • 2-Bromo-6-(hydroxymethyl)pyridin-3-ol (C₆H₆BrNO₂, MW: 204.03): The hydroxymethyl group increases solubility in polar solvents, useful in polymer precursors .
  • 6-Bromo-5-iodopyridin-3-amine (C₅H₄BrIN₂, MW: 298.91): Replacement of the hydroxyl group with an amine broadens utility in palladium-catalyzed Buchwald-Hartwig aminations .

Reactivity and Stability

  • Halogen Effects : The iodine atom in This compound facilitates oxidative addition in cross-coupling reactions (e.g., Ullmann or Stille couplings) more readily than bromine or chlorine analogues .
  • Steric Constraints : The proximity of the 5-iodo and 6-bromo substituents creates steric hindrance, reducing reactivity in nucleophilic aromatic substitution compared to derivatives like 5-Bromo-2-chloro-pyridin-3-ol .
  • Hydroxyl Group: The 3-OH group enables hydrogen bonding and deprotonation under basic conditions, enhancing solubility in aqueous media compared to non-hydroxylated analogues .

Biological Activity

6-Bromo-5-iodopyridin-3-OL is a halogenated heterocyclic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of bromine and iodine substituents on a pyridine ring along with a hydroxyl group, exhibits various properties that make it a subject of interest in medicinal chemistry and biological research.

  • Molecular Formula : C5_5H4_4BrINO
  • Molecular Weight : 299.89 g/mol
  • Appearance : White solid

The specific arrangement of the halogen atoms influences the compound's reactivity and biological interactions, making it particularly advantageous for synthetic applications and biological studies.

Biological Activities

The biological activity of this compound has been explored in several contexts:

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes, which could be beneficial in developing therapeutic agents targeting various diseases.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in the field of infectious diseases.
  • Anticancer Activity : There is ongoing research into the anticancer properties of this compound, with studies focusing on its ability to inhibit tumor cell proliferation and induce apoptosis.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Interaction with Biological Targets : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor of key metabolic enzymes
AntimicrobialExhibits activity against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines

Case Study Example

In a recent study examining the anticancer properties of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations were more effective at inducing cell death. Flow cytometry analysis further revealed an increase in apoptotic cells following treatment with the compound, supporting its potential as an anticancer agent.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving halogenation and hydroxylation processes. The methods typically involve:

  • Halogenation : Introduction of bromine and iodine atoms onto the pyridine ring.
  • Hydroxylation : Addition of a hydroxyl group at the 3-position.

These synthetic routes are crucial for producing the compound in adequate yields for biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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